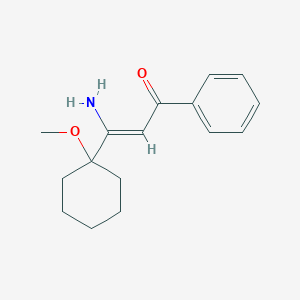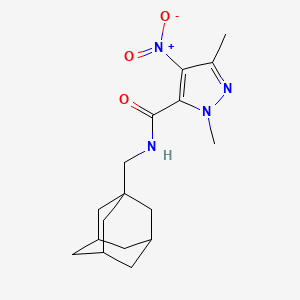![molecular formula C12H14ClN3O4 B4724810 N-[4-chloro-5-(4-morpholinyl)-2-nitrophenyl]acetamide](/img/structure/B4724810.png)
N-[4-chloro-5-(4-morpholinyl)-2-nitrophenyl]acetamide
Vue d'ensemble
Description
N-[4-chloro-5-(4-morpholinyl)-2-nitrophenyl]acetamide, also known as Nitrofen, is a herbicide that was widely used in the 1970s and 1980s to control weeds in crops such as soybeans, corn, and cotton. It was later banned in many countries due to its harmful effects on the environment and human health. Despite its ban, Nitrofen continues to be an important compound in scientific research, particularly in the fields of toxicology and pharmacology.
Mécanisme D'action
The mechanism of action of N-[4-chloro-5-(4-morpholinyl)-2-nitrophenyl]acetamide is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can cause damage to cellular components such as DNA, proteins, and lipids. N-[4-chloro-5-(4-morpholinyl)-2-nitrophenyl]acetamide has been shown to induce the formation of ROS in liver and kidney cells, leading to oxidative stress and cell damage.
Biochemical and Physiological Effects:
N-[4-chloro-5-(4-morpholinyl)-2-nitrophenyl]acetamide has been shown to induce liver and kidney damage in animal models, as well as oxidative stress and DNA damage. It has also been shown to affect the function of the immune system, and to have neurotoxic effects. N-[4-chloro-5-(4-morpholinyl)-2-nitrophenyl]acetamide has been shown to be carcinogenic in animal studies, although its carcinogenic potential in humans is not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-chloro-5-(4-morpholinyl)-2-nitrophenyl]acetamide is a useful tool for investigating the mechanisms of chemical-induced organ toxicity and oxidative stress. It is relatively easy to synthesize, and its effects on cells and tissues are well-documented. However, N-[4-chloro-5-(4-morpholinyl)-2-nitrophenyl]acetamide is highly toxic and must be handled with care. Its use in animal studies is also controversial, and alternative methods such as in vitro assays and computer modeling are being developed to reduce the use of animals in research.
Orientations Futures
There are many potential future directions for research on N-[4-chloro-5-(4-morpholinyl)-2-nitrophenyl]acetamide. One area of interest is the development of new methods for synthesizing N-[4-chloro-5-(4-morpholinyl)-2-nitrophenyl]acetamide and related compounds, which could lead to the discovery of new drugs or therapeutic agents. Another area of interest is the investigation of the role of N-[4-chloro-5-(4-morpholinyl)-2-nitrophenyl]acetamide in disease pathogenesis, particularly in relation to oxidative stress and DNA damage. Finally, the development of alternative methods for testing the toxicity of chemicals, such as in vitro assays and computer modeling, is an important area of research that could reduce the use of animals in toxicology studies.
Applications De Recherche Scientifique
N-[4-chloro-5-(4-morpholinyl)-2-nitrophenyl]acetamide is used extensively in scientific research to study its toxicological and pharmacological properties. It has been shown to induce liver and kidney damage in animal models, and is therefore used as a model compound to study the mechanisms of chemical-induced organ toxicity. N-[4-chloro-5-(4-morpholinyl)-2-nitrophenyl]acetamide has also been used to study the effects of oxidative stress on cellular function, and as a tool to investigate the role of reactive oxygen species in disease pathogenesis.
Propriétés
IUPAC Name |
N-(4-chloro-5-morpholin-4-yl-2-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O4/c1-8(17)14-10-7-11(15-2-4-20-5-3-15)9(13)6-12(10)16(18)19/h6-7H,2-5H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUNKOYEDWXAQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1[N+](=O)[O-])Cl)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-methyl-N-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B4724732.png)


![N-allyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4724765.png)

![N-(2,4-dimethylphenyl)-2-({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1-isobutyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B4724773.png)
![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4724779.png)
![N-({5-[(4-chloro-3,5-dimethylphenoxy)methyl]-2-furyl}methylene)-3-(ethylthio)-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B4724784.png)
![1-[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]-N-methyl-N-(3-pyridinylmethyl)methanamine](/img/structure/B4724799.png)
![1-(2,6-dichlorobenzyl)-4-[3-(2-naphthylsulfonyl)propanoyl]piperazine](/img/structure/B4724814.png)

![5-methyl-2-[(3-methylbutyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4724818.png)
![4-chloro-N-[1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B4724821.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-{[5-(2-methyl-3-furyl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4724832.png)